molecular formula C10H9F2N3OS B2706242 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 828278-41-7

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2706242
CAS No.: 828278-41-7
M. Wt: 257.26
InChI Key: KLHQSVMVQFYUBK-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. It features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of difluoromethyl and amino groups further enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thieno[2,3-b]pyridine core through a cyclization reaction. The difluoromethyl group is introduced via difluoromethylation, which can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The amino group is then added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the process is environmentally friendly. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the thieno[2,3-b]pyridine core contributes to its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-(difluoromethyl)-4-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

What sets 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3OS/c1-3-2-4(8(11)12)15-10-5(3)6(13)7(17-10)9(14)16/h2,8H,13H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQSVMVQFYUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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